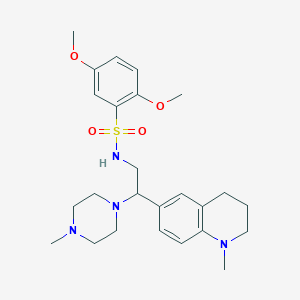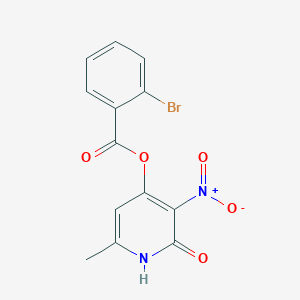
5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C12H21ClN2O3S It is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride.
Alkylation: The butyl and sec-butoxymethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.
Substitution Reactions: Electrophilic substitution may require Lewis acids like aluminum chloride, while nucleophilic substitution may involve bases like sodium hydride.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Alcohols and Thiols: Formed through nucleophilic substitution with alcohols and thiols.
Various Substituted Pyrazoles: Formed through substitution reactions on the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: May be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Industrial Applications: Potential use in the production of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride would depend on its specific application. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The pyrazole ring may also interact with various molecular targets, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(sec-butoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride
- 5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
5-(sec-butoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to similar compounds. The presence of both butyl and sec-butoxymethyl groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-(butan-2-yloxymethyl)-1-butylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-4-6-7-15-11(9-18-10(3)5-2)12(8-14-15)19(13,16)17/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQJIJOVHLPGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2792470.png)

triazin-4-one](/img/structure/B2792476.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2792478.png)
![N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)

![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2792484.png)
![1-(2,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)
![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)
![N-(2H-1,3-benzodioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)

